REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6][N:5]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6][NH:5]1 |f:1.2|
|
Name
|
7-methoxymethyl-4,5-dihydro-thieno[2,3-c]pyridine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COCC1=NCCC2=C1SC=C2
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at RT for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
CUSTOM
|
Details
|
Then it is evaporated down
|
Type
|
CUSTOM
|
Details
|
reacted further as the crude product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COCC1NCCC2=C1SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |